molecular formula C18H29N5O2 B6806202 N-cyclopropyl-N-(4-methylcyclohexyl)-2-[5-(oxan-4-yl)tetrazol-1-yl]acetamide

N-cyclopropyl-N-(4-methylcyclohexyl)-2-[5-(oxan-4-yl)tetrazol-1-yl]acetamide

Cat. No.: B6806202
M. Wt: 347.5 g/mol
InChI Key: SSDYAQGVBVNJPX-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(4-methylcyclohexyl)-2-[5-(oxan-4-yl)tetrazol-1-yl]acetamide is a complex organic compound that features a cyclopropyl group, a methylcyclohexyl group, and a tetrazole ring

Properties

IUPAC Name

N-cyclopropyl-N-(4-methylcyclohexyl)-2-[5-(oxan-4-yl)tetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-13-2-4-15(5-3-13)23(16-6-7-16)17(24)12-22-18(19-20-21-22)14-8-10-25-11-9-14/h13-16H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDYAQGVBVNJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C2CC2)C(=O)CN3C(=NN=N3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(4-methylcyclohexyl)-2-[5-(oxan-4-yl)tetrazol-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Methylcyclohexyl Group: This step may involve the alkylation of cyclohexane derivatives, followed by functional group transformations to introduce the desired substituents.

    Tetrazole Ring Formation: The tetrazole ring can be synthesized via cycloaddition reactions involving azides and nitriles under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(4-methylcyclohexyl)-2-[5-(oxan-4-yl)tetrazol-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-N-(4-methylcyclohexyl)-2-[5-(oxan-4-yl)tetrazol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(4-methylcyclohexyl)-2-[5-(oxan-4-yl)tetrazol-1-yl]acetamide involves its interaction with specific molecular targets. The cyclopropyl and tetrazole groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(4-methylcyclohexyl)amine
  • N-cyclopropyl-N-(4-methylcyclohexyl)amine hydrochloride

Uniqueness

N-cyclopropyl-N-(4-methylcyclohexyl)-2-[5-(oxan-4-yl)tetrazol-1-yl]acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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